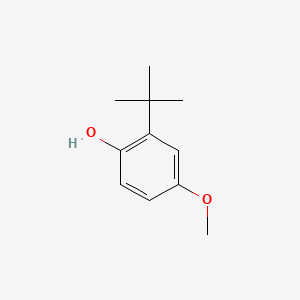
2-tert-Butyl-4-methoxyphenol
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary targets of 2-tert-Butyl-4-methoxyphenol, also known as 3-tert-Butyl-4-hydroxyanisole, are the cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes . These genes play a crucial role in inflammation and immune responses.
Mode of Action
This compound acts as an antioxidant agent . It inhibits the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharide . This compound exhibits anti-inflammatory activity, especially when combined with 2,6-di-tert-butyl-4-methylphenol (BHT) .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting the expression of Cox2 and Tnfa genes, it reduces the production of pro-inflammatory cytokines . This leads to a decrease in inflammation and immune responses.
Pharmacokinetics
It’s known that the compound is fairly heat-stable , which might influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is a reduction in inflammation. It inhibits the expression of Cox2 and Tnfa genes, leading to a decrease in the production of pro-inflammatory cytokines . This results in anti-inflammatory activity, especially when the compound is combined with BHT .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is fairly heat-stable , which means its action, efficacy, and stability might be affected by temperature. Furthermore, the compound’s anti-inflammatory activity can be enhanced when combined with BHT , suggesting that the presence of other compounds in the environment can also influence its action.
Análisis Bioquímico
Biochemical Properties
2-tert-Butyl-4-methoxyphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. One of the key interactions is with cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) genes. This compound inhibits the expression of these genes upon stimulation with lipopolysaccharides, thereby exhibiting anti-inflammatory activity . Additionally, it can form synergistic interactions with other antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT), enhancing its overall antioxidant capacity .
Cellular Effects
This compound has been shown to influence various cellular processes. It exerts anti-inflammatory effects by inhibiting the expression of COX-2 and TNF-α genes in RAW264.7 cells, a mouse macrophage cell line . This inhibition reduces the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. Furthermore, this compound affects cell signaling pathways and gene expression, contributing to its antioxidant and anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a free radical scavenger, stabilizing free radicals and preventing further oxidative damage . The compound’s conjugated aromatic ring structure allows it to sequester free radicals effectively. Additionally, this compound inhibits the expression of COX-2 and TNF-α genes by interfering with the signaling pathways activated by lipopolysaccharides . This inhibition reduces the production of inflammatory mediators, contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a melting point of 48-63°C and a boiling point of 263°C . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over time, this compound has been shown to maintain its antioxidant and anti-inflammatory properties, although its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antioxidant and anti-inflammatory activities without significant adverse effects . At higher doses, this compound can be toxic and potentially tumor-promoting . In rats, the oral LD50 (lethal dose for 50% of the population) is 880 mg/kg . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes such as COX-2 and TNF-α, inhibiting their expression and reducing oxidative stress . The compound’s metabolism also involves its conversion into bioactive intermediates, which further contribute to its antioxidant and anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich environments, enhancing its antioxidant activity in these regions .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and lipid membranes . Its localization is influenced by its lipophilic properties, which enable it to integrate into lipid bilayers and exert its antioxidant effects. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further modulating its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-tert-Butyl-4-methoxyphenol is typically synthesized from p-methoxyphenol (4-methoxyphenol) and isobutylene. The reaction is catalyzed by proton acids, ion exchange resins, aluminum alkoxide, or aluminum oxide . The process involves the alkylation of p-methoxyphenol with isobutylene under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where p-methoxyphenol and isobutylene are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone methides.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Quinone methides.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-tert-Butyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymerization reactions and as an antioxidant in various chemical formulations.
Medicine: Investigated for its anti-inflammatory and anti-tumor properties.
Industry: Used as a preservative in food packaging, cosmetics, rubber, and petroleum products.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Another widely used synthetic antioxidant with similar applications in food preservation and industrial products.
4-Methoxyphenol (MEHQ): Used as a stabilizer in polymerization reactions and as an antioxidant.
2,4,6-Tri-tert-butylphenol (TBP): Known for its strong antioxidant properties and used in various industrial applications.
Uniqueness
2-tert-Butyl-4-methoxyphenol is unique due to its combination of antioxidant and anti-inflammatory properties. Unlike some other antioxidants, it has been shown to inhibit the differentiation of monocytes into macrophages and reduce the production of ROS, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
2-tert-butyl-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKEAMVRSLQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040788 | |
| Record name | 2-tert-Butyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline] | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-t-Butyl-4-hydroxyanisole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3252 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
507 to 518 °F at 733 mmHg (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
313 °F (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 65.3 °F (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/, EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS., /Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/ | |
| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/ | |
| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25013-16-5, 121-00-6, 921-00-6 | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-tert-Butyl-4-hydroxyanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-t-Butyl-4-hydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-t-Butyl-4-hydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-tert-butyl-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TERT-BUTYL-4-HYDROXYANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RAC24292 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-tert-Butyl-4-hydroxyanisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059925 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118 to 131 °F (NTP, 1992) | |
| Record name | BUTYLATED HYDROXYANISOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19924 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-BHA exert its antioxidant effects?
A1: 3-BHA acts as a free radical scavenger, interrupting lipid peroxidation chain reactions by donating hydrogen atoms to lipid peroxyl radicals. [] This prevents the propagation of oxidative damage in biological systems and food products.
Q2: Does 3-BHA influence cellular detoxification processes?
A2: Research shows that 3-BHA can induce the activity of glutathione S-transferase (GST), an enzyme crucial for detoxifying xenobiotics. [, ] Elevated GST activity can potentially increase the body's capacity to eliminate harmful substances.
Q3: What is the role of 3-BHA metabolites in its biological activity?
A3: 3-BHA is metabolized into various compounds, including tert-butylhydroquinone (TBHQ) and tert-butylquinone (TBQ). [, ] These metabolites exhibit varying degrees of redox activity and can contribute to both the beneficial and potentially harmful effects of 3-BHA. [, ]
Q4: What is the molecular formula and weight of 3-BHA?
A4: 3-BHA has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.
Q5: What spectroscopic techniques are useful for characterizing 3-BHA?
A5: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed techniques for structural elucidation of 3-BHA and its metabolites. [, ]
Q6: How does the presence of 3-BHA affect the oxidative stability of biodiesel?
A7: Adding 3-BHA to biodiesel can increase its oxidation stability, although its effectiveness is generally lower compared to other antioxidants like pyrogallol (PY) and propyl gallate (PG). []
Q7: Does 3-BHA exhibit any catalytic properties?
A8: 3-BHA is not typically considered a catalyst. Its primary role is as a radical scavenger due to its ability to donate hydrogen atoms. []
Q8: Have computational methods been used to study 3-BHA?
A9: Yes, molecular dynamics simulations have been employed to investigate the interactions between 3-BHA and enzymes like adenosine triphosphate sulfurylase (ATPs). [] These studies provide insights into the binding affinities and potential inhibitory effects of 3-BHA on specific enzymes.
Q9: How do structural modifications of 3-BHA affect its antioxidant activity?
A10: The position and type of substituents on the phenolic ring of 3-BHA significantly influence its antioxidant capacity. Studies comparing 3-BHA with its isomer, 2-tert-butyl-4-hydroxyanisole (2-BHA), and other di-tert-butyl analogs highlight the importance of structure for activity. [, , ]
Q10: What strategies can enhance the stability and bioavailability of 3-BHA in formulations?
A11: Although 3-BHA is generally stable in various formulations, specific strategies, such as encapsulation techniques, can further improve its stability and bioavailability. []
Q11: What are the regulatory considerations for using 3-BHA in food and other applications?
A11: The use of 3-BHA as a food additive is regulated by various agencies worldwide, including the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). These agencies establish acceptable daily intakes (ADIs) to ensure consumer safety.
Q12: How is 3-BHA metabolized in the body?
A13: 3-BHA undergoes extensive metabolism primarily in the liver, forming metabolites such as TBHQ, TBQ, and glutathione conjugates. [, , ] These metabolites are further processed and excreted through urine or bile.
Q13: What in vitro models are used to study the effects of 3-BHA?
A14: Cell-based assays using cell lines like BALB/3T3 and HepG2 are commonly used to investigate the potential carcinogenic and metabolic effects of 3-BHA. [, ]
Q14: What have animal studies revealed about the biological activity of 3-BHA?
A15: Animal studies, particularly in rodents, have been instrumental in understanding the organ-specific effects of 3-BHA, especially its potential to promote tumors in the forestomach of rats and hamsters. [, , ]
Q15: What are the known toxic effects of 3-BHA?
A16: While generally safe at low doses, high doses of 3-BHA have been linked to forestomach tumor promotion in rodents. [, , ] The mechanisms behind this carcinogenicity are still under investigation, but potential pathways involving oxidative stress and cell proliferation have been proposed.
Q16: What analytical techniques are used to quantify 3-BHA in various matrices?
A17: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), fluorescence, or mass spectrometry (MS), are widely used to quantify 3-BHA and its metabolites in food products, biological samples, and environmental samples. [, , , , ]
Q17: What is the environmental fate of 3-BHA?
A18: 3-BHA and its metabolites can enter the environment through wastewater discharge. Studies have examined their presence in sewage sludge, effluent, and river water, highlighting potential risks to aquatic ecosystems. [, ]
Q18: Does 3-BHA interact with other antioxidants?
A19: Yes, 3-BHA can interact synergistically with other antioxidants, enhancing their overall efficacy in preventing oxidation. For instance, the combination of 3-BHA and 2,6-di-tert-butyl-4-methylphenol (BHT) demonstrates enhanced antioxidant and anti-inflammatory effects. []
Q19: Are there any known alternatives to 3-BHA?
A20: Yes, several natural and synthetic alternatives to 3-BHA exist, including tocopherols, ascorbic acid, and other phenolic compounds. [, , , ] The choice of alternative depends on the specific application and desired properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


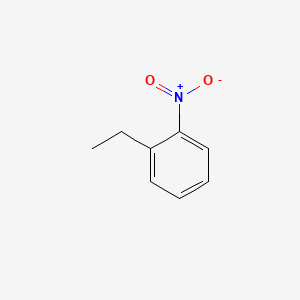


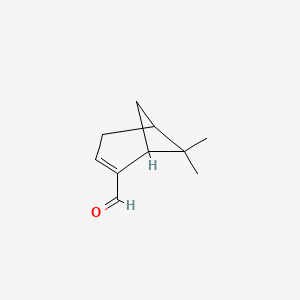
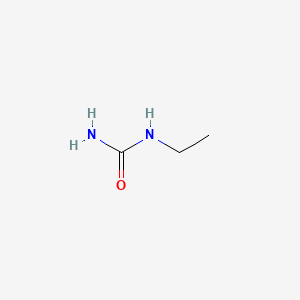
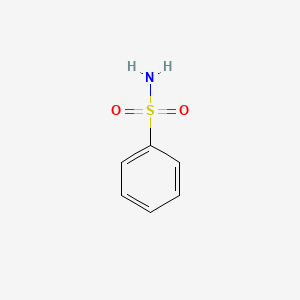
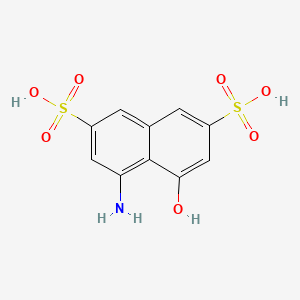


![5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7770233.png)
![2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B7770242.png)



